molecular formula C5H8O3 B1301991 (R)-(+)-2-Tetrahydrofuroic acid CAS No. 87392-05-0

(R)-(+)-2-Tetrahydrofuroic acid

Cat. No. B1301991
CAS RN: 87392-05-0
M. Wt: 116.11 g/mol
InChI Key: UJJLJRQIPMGXEZ-SCSAIBSYSA-N
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Description

(R)-(+)-2-Tetrahydrofuroic acid is a chiral compound that serves as a building block in various chemical syntheses. It is particularly valuable in the pharmaceutical industry for the production of complex molecules such as furopenem . The compound is characterized by the presence of a tetrahydrofuran ring, which is a five-membered cyclic ether, and a carboxylic acid functional group.

Synthesis Analysis

The synthesis of related tetrahydrofuran derivatives has been explored in several studies. An efficient synthesis of 2-substituted tetrahydrofuran-3,5-dicarboxylic acid derivatives was developed starting from 5-norborne-2-ol, leading to the key intermediate through a six-step sequence involving base-catalyzed methanolysis-rearrangement . Another study reported the chemoenzymatic preparation of (R)-tetrahydrofuran-2-carboxylic acid (THFC) using enantioselective hydrolysis of its esters by Aspergillus melleus protease, achieving high enantiomeric excess . Additionally, a new route for the synthesis of R-(+)-thiotetrahydrofuran-2-carboxylic acid from tetrahydrofuran-2-carboxylic acid was developed, involving resolution, chlorination, and displacement steps .

Molecular Structure Analysis

The molecular structure of tetrahydrofuran derivatives is often elucidated using NMR and mass spectrometry techniques. For instance, the structure of a tetrahydrofurane amino acid derivative was assigned by extensive mono- and bidimensional 1H- and 13C-NMR analysis and mass spectrometry . These techniques are crucial for confirming the configuration and the purity of the synthesized compounds.

Chemical Reactions Analysis

Tetrahydrofuran derivatives can undergo various chemical reactions. The hydrogenolysis of tetrahydrofuran-2-carboxylic acid over tungsten-modified rhodium catalysts has been studied, showing the conversion to δ-valerolactone and 5-hydroxyvaleric acid . This reaction demonstrates the reactivity of the tetrahydrofuran ring and its potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-(+)-2-Tetrahydrofuroic acid and its derivatives are influenced by the presence of the tetrahydrofuran ring and the carboxylic acid group. These properties are essential for the compound's reactivity and its application in synthesis. The enantiomeric purity, solubility, and stability are particularly important for pharmaceutical applications, as seen in the chemoenzymatic preparation of (R)-THFC, where high enantiomeric excess was a critical outcome .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : The synthesis of R-(+)-thiotetrahydrofuran-2-carboxylic acid, a derivative of tetrahydrofuran-2-carboxylic acid, demonstrates one of the applications of (R)-(+)-2-tetrahydrofuroic acid in chemical synthesis. This process involves resolution, chlorination, and displacement, highlighting its versatility in organic synthesis (Lei Jiang, 2008).

  • Enzymatic Reactions and Stereochemistry : The compound plays a role in enzymatic reactions, as seen in the stereochemical study of the enzymatic 1,4-dehydrogenation reaction, crucial in sex pheromone biosynthesis of certain moths. This underscores its importance in understanding biological processes and enzyme mechanism (S. Rodríguez et al., 2002).

  • Chemical Synthesis of Medicinal Compounds : The compound is utilized in the synthesis of medically relevant chemicals, like optically active (R)-2-Propyloctanoic acid, a potential therapeutic agent for Alzheimer's disease. This illustrates its role in the development of pharmaceuticals (T. Hasegawa & Hisashi Yamamoto, 2000).

  • Medicinal Chemistry and Enzyme Inhibition : (R)-(+)-2-Tetrahydrofuroic acid and its derivatives have been studied for their potential in medicinal chemistry, particularly as enzyme inhibitors. This is significant in the design of new drugs and understanding of biological processes (A. Mucha, P. Kafarski, Łukasz Berlicki, 2011).

Biological Applications and Health Research

  • Diabetic Retinopathy Treatment : Research has explored the effect of R-(+)-α-lipoic acid, a related compound, in treating experimental diabetic retinopathy. This suggests potential therapeutic applications of (R)-(+)-2-tetrahydrofuroic acid derivatives in managing diabetes-related complications (J. Lin et al., 2006).

  • Photocatalytic Degradation in Environmental Science : In environmental science, derivatives of (R)-(+)-2-tetrahydrofuroic acid have been used in photocatalytic degradation studies, indicating their utility in environmental remediation and understanding pollutant degradation mechanisms (Zhong He et al., 2009).

  • Production of Enantiomerically Pure Compounds : The compound's derivatives have been employed in producing enantiomerically pure hydroxycarboxylic acids, highlighting their importance in biotechnology and the production of chiral compounds (S. Lee, Y. Lee, F. Wang, 1999).

Safety And Hazards

This involves studying the compound’s toxicity, its potential hazards, proper handling and disposal methods, and first aid measures in case of exposure .

Future Directions

This involves predicting or proposing future studies that can be done based on the known properties and uses of the compound .

properties

IUPAC Name

(2R)-oxolane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c6-5(7)4-2-1-3-8-4/h4H,1-3H2,(H,6,7)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJLJRQIPMGXEZ-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](OC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-2-Tetrahydrofuroic acid

CAS RN

87392-05-0
Record name Tetrahydro-2-furoic acid, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087392050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-2-Tetrahydrofuroic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03051
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (R)-(+)-Tetrahydro-2-furoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRAHYDRO-2-FUROIC ACID, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7396HFQ44J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Z Hu, M Li, X Meng, B Guo - ChemistrySelect, 2022 - Wiley Online Library
In this article, a process to prepare the key chiral intermediate (R)‐7‐(benzyloxy)‐3,4,12,12a‐tetrahydro‐1H‐[1,4]oxazino[3,4c]pyrido[2,1‐f][1,2,4]triazine‐6,8‐dione 6‐R of influenza …
中塚隆, 金子彰 - ファルマシア, 2002 - jstage.jst.go.jp
入手方法, 製造工 程数, 収率等の すべ て にわたっ て検討する必要があっ た. 初期の サ ン プル 合成法か ら工業的製法へ の変換に は大 きく分ける と以下の 3 つの 問題点を挙げる こ とがで きる. …
Number of citations: 2 www.jstage.jst.go.jp

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